
4-Amino-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-Amino-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups including an amino group (-NH2), a pyrrolidine ring (a five-membered ring with one nitrogen atom), a triazole ring (a five-membered ring with two nitrogen atoms and three carbon atoms), and a thiol group (-SH). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would be quite complex. The presence of multiple rings (the pyrrolidine and triazole) would likely result in a rigid structure. The amino and thiol groups could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, thanks to its multiple functional groups. For example, the amino group could participate in condensation reactions, the thiol group could undergo oxidation, and the rings could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its functional groups. For example, the presence of polar functional groups like the amino and thiol groups would likely make the compound polar and potentially soluble in water .科学研究应用
4-Amino-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications. It has been used in the synthesis of various compounds, such as amino acids, peptides, and other small molecules. It has also been used in the synthesis of polymers, such as polyurethanes, polyamides, and polyesters. This compound has also been used in the synthesis of drugs, such as antifungal agents and antiviral agents. Additionally, this compound has been used in the synthesis of dyes and pigments.
作用机制
4-Amino-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is believed to act as a nucleophile in the presence of a base. It is thought to react with electrophilic species, such as carbonyls, to form a covalent bond. This reaction is believed to be the basis for many of the applications of this compound in scientific research.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound may have some effects on the metabolism of certain compounds, such as amino acids. Additionally, this compound may have some effects on the regulation of certain enzymes, such as kinases and phosphatases.
实验室实验的优点和局限性
4-Amino-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easily synthesized. Additionally, it is a relatively stable compound, and it is not toxic. The main limitation of this compound is that it is a relatively new compound, and its effects on biochemical and physiological processes are not yet fully understood.
未来方向
In the future, 4-Amino-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol may be used in the synthesis of a variety of compounds, including drugs, dyes, and pigments. Additionally, further research may be conducted to determine the biochemical and physiological effects of this compound. Additionally, this compound may be used in the development of new synthetic methods, such as the use of thiols in organic synthesis. Finally, this compound may be used in the development of new therapeutic agents, such as antifungal and antiviral agents.
合成方法
4-Amino-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol can be synthesized through a variety of methods. The most common method involves the reaction of pyrrolidine-1-ylmethyl-1,2,4-triazole with thiourea in the presence of a base. This reaction produces this compound as the major product. Other methods of synthesis include the reaction of pyrrolidine-1-ylmethyl-1,2,4-triazole with thiocyanic acid, and the reaction of pyrrolidine-1-ylmethyl-1,2,4-triazole with thiosulfonic acid.
属性
IUPAC Name |
4-amino-3-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5S/c8-12-6(9-10-7(12)13)5-11-3-1-2-4-11/h1-5,8H2,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULJONNSHWIAPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NNC(=S)N2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


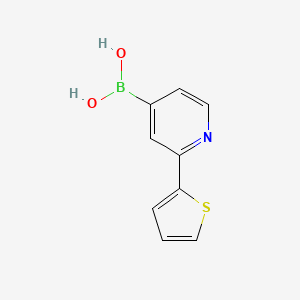



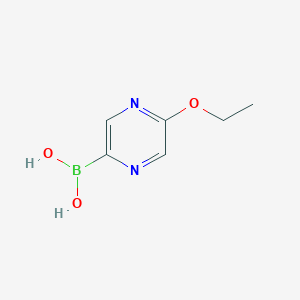
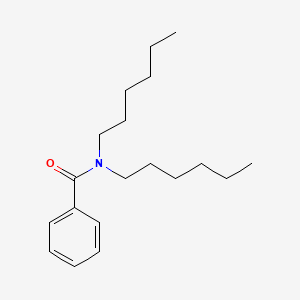
![1-((3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342479.png)


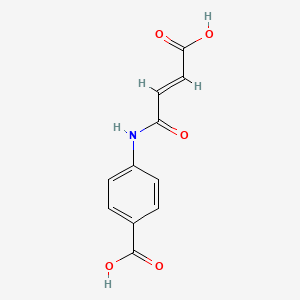
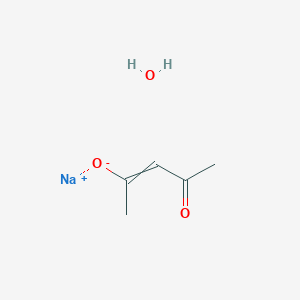

![3,3-Dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone; 98%](/img/structure/B6342520.png)